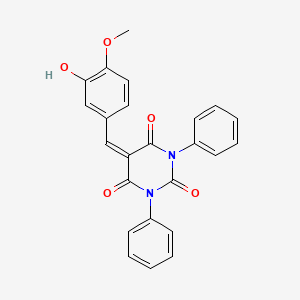
5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HMBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. In
作用机制
The mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes. 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a low toxicity profile in vitro and in vivo. In addition, 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antioxidant properties and can scavenge free radicals. 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high purity and stability. However, 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be difficult to dissolve in certain solvents, which can limit its use in certain experiments. In addition, the mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the research on 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to explore its use as a fluorescent probe for the detection of metal ions in biological samples. In addition, the synthesis of 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved solubility and bioavailability could lead to the development of new therapeutic agents.
合成方法
The synthesis of 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 3-hydroxy-4-methoxybenzaldehyde and barbituric acid in the presence of a catalyst. The resulting compound is then purified through recrystallization. This method has been optimized to produce 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in high yields and purity.
科学研究应用
5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in various scientific fields. In the field of material science, 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In the field of medicinal chemistry, 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as an anti-cancer agent. In addition, 5-(3-hydroxy-4-methoxybenzylidene)-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its use as a fluorescent probe for the detection of metal ions in biological samples.
属性
IUPAC Name |
5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-31-21-13-12-16(15-20(21)27)14-19-22(28)25(17-8-4-2-5-9-17)24(30)26(23(19)29)18-10-6-3-7-11-18/h2-15,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUQIAVQEBFMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Hydroxy-4-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

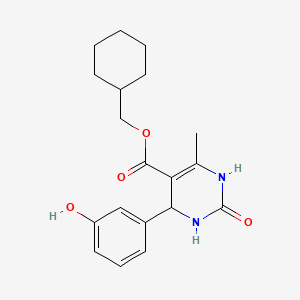
![1-(4-fluorophenyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5187460.png)
![(dicyclopropylmethyl){[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5187472.png)
![5-{3,5-dichloro-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5187474.png)
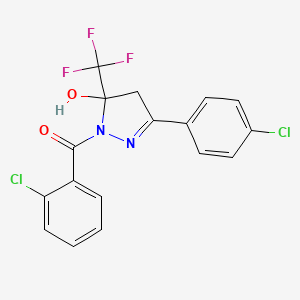
![8-[3-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5187488.png)
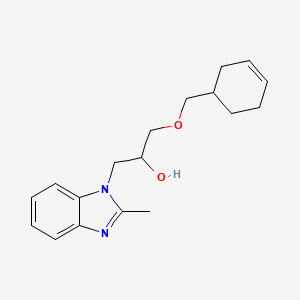
![4-(2-chlorophenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5187502.png)
![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187514.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5187519.png)
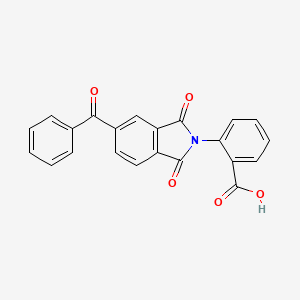
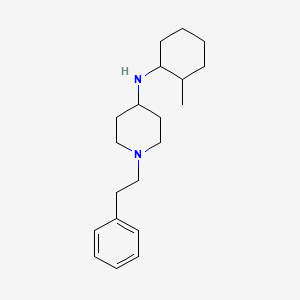

![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)